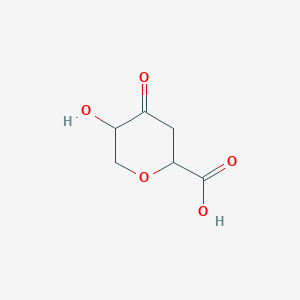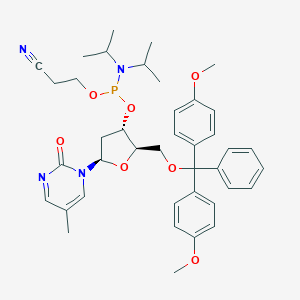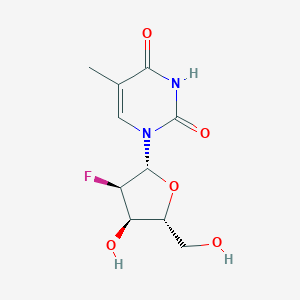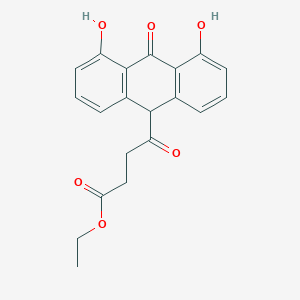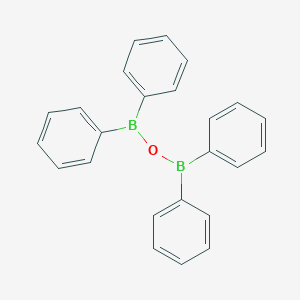
2'-Methoxy-5'-nitrobenzamil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Methoxy-5'-nitrobenzamil is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzamil, which is a known inhibitor of the epithelial sodium channel (ENaC). The ENaC is a transmembrane protein that is responsible for the reabsorption of sodium ions in the kidneys, lungs, and other organs. The inhibition of ENaC has been shown to have therapeutic potential in the treatment of hypertension, cystic fibrosis, and other diseases.
Mécanisme D'action
The mechanism of action of 2'-methoxy-5'-nitrobenzamil involves the inhibition of 2'-Methoxy-5'-nitrobenzamil. The compound binds to the channel and blocks the reabsorption of sodium ions. This leads to an increase in the excretion of sodium in the urine and a decrease in blood pressure. The inhibition of 2'-Methoxy-5'-nitrobenzamil has also been shown to have beneficial effects in the treatment of cystic fibrosis, where it can help to reduce the viscosity of mucus in the lungs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-methoxy-5'-nitrobenzamil have been studied in various animal models. The compound has been shown to reduce blood pressure in hypertensive rats and to improve lung function in mice with cystic fibrosis. The compound has also been shown to have anti-inflammatory effects in the lungs, which may contribute to its therapeutic potential in the treatment of respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2'-methoxy-5'-nitrobenzamil is its specificity for 2'-Methoxy-5'-nitrobenzamil. The compound has been shown to have minimal effects on other ion channels and transporters, which makes it a useful tool for studying the role of 2'-Methoxy-5'-nitrobenzamil in various physiological processes. However, one of the limitations of the compound is its relatively low potency compared to other 2'-Methoxy-5'-nitrobenzamil inhibitors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2'-methoxy-5'-nitrobenzamil. One area of research is the development of more potent 2'-Methoxy-5'-nitrobenzamil inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as pulmonary edema and renal disease. Additionally, the compound may be useful in the study of the role of 2'-Methoxy-5'-nitrobenzamil in the regulation of electrolyte balance and fluid homeostasis in the body.
Méthodes De Synthèse
The synthesis of 2'-methoxy-5'-nitrobenzamil involves the reaction of benzamil with methoxyamine hydrochloride and sodium nitrite. The reaction takes place in an acidic medium and results in the formation of the desired compound. The synthesis of 2'-methoxy-5'-nitrobenzamil has been reported in several scientific publications, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2'-Methoxy-5'-nitrobenzamil has been studied for its potential use as an 2'-Methoxy-5'-nitrobenzamil inhibitor in scientific research. The compound has been shown to be effective in blocking 2'-Methoxy-5'-nitrobenzamil activity in vitro and in vivo. This inhibition has been demonstrated to have therapeutic potential in the treatment of hypertension, cystic fibrosis, and other diseases.
Propriétés
Numéro CAS |
122341-74-6 |
|---|---|
Formule moléculaire |
C14H15ClN8O4 |
Poids moléculaire |
394.77 g/mol |
Nom IUPAC |
3,5-diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN8O4/c1-27-8-3-2-7(23(25)26)4-6(8)5-19-14(18)22-13(24)9-11(16)21-12(17)10(15)20-9/h2-4H,5H2,1H3,(H4,16,17,21)(H3,18,19,22,24) |
Clé InChI |
FUWFKBHKVULDCP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Autres numéros CAS |
122341-74-6 |
Synonymes |
2'-methoxy-5'-nitrobenzamil MN-benzamil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



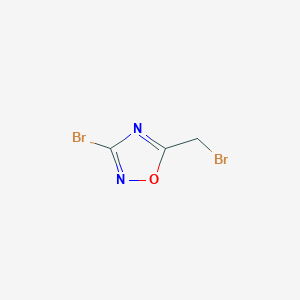


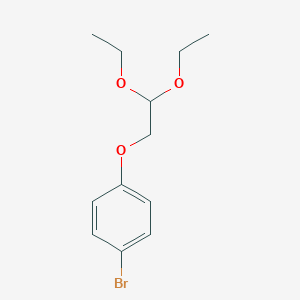


![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)

